c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2
Description
c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2 (Compound 8) is a cyclic hexapeptide with the sequence Norleucine (Nle)-Glutamic Acid (Glu)-D-Phenylalanine (D-Phe)-Arginine (Arg)-Tryptophan (Trp)-Glutamic Acid (Glu), cyclized via a backbone lactam bond and C-terminally amidated. Its molecular weight is 878.4677 Da, as confirmed by mass spectrometry . This compound was designed as a melanocortin receptor (MCR) ligand, targeting subtypes hMC3R and hMC5R. Key structural features include:
- D-Phe substitution: Enhances metabolic stability and receptor binding specificity by altering peptide conformation .
- Cyclization: Improves resistance to enzymatic degradation and stabilizes the bioactive conformation .
- Arg-Trp motif: A conserved C-terminal sequence critical for MCR activation, as seen in neuropeptides like Arg-Phe-NH2 .
Biological evaluations reveal potent agonist activity at hMC3R (EC50 = 0.69 nM) and hMC5R (EC50 = 0.61 nM), positioning it as a dual-target candidate for metabolic or inflammatory disorders .
Properties
Molecular Formula |
C42H57N11O9 |
|---|---|
Molecular Weight |
860.0 g/mol |
IUPAC Name |
3-[(2S,5R,8R,11S,14S,17S)-8-benzyl-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]propanoic acid |
InChI |
InChI=1S/C42H57N11O9/c1-2-3-13-29-37(58)51-31(17-19-35(55)56)39(60)52-32(21-24-10-5-4-6-11-24)40(61)50-30(15-9-20-46-42(44)45)38(59)53-33(22-25-23-47-27-14-8-7-12-26(25)27)41(62)49-28(36(43)57)16-18-34(54)48-29/h4-8,10-12,14,23,28-33,47H,2-3,9,13,15-22H2,1H3,(H2,43,57)(H,48,54)(H,49,62)(H,50,61)(H,51,58)(H,52,60)(H,53,59)(H,55,56)(H4,44,45,46)/t28-,29-,30-,31+,32+,33-/m0/s1 |
InChI Key |
ZIKRFHYQHLHVCP-HSPZZYPGSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCC(=O)O |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their pharmacological profiles (data from ):
| Compound | Structure | Molecular Weight (Da) | EC50 (nM) hMC3R | EC50 (nM) hMC5R |
|---|---|---|---|---|
| 6 | c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 | 844.4834 | 0.70 | 0.61 |
| 7 | c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 | 918.4739 | 0.61 | 0.45 |
| 8 | c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2 | 878.4677 | 0.69 | 0.61 |
| 9 | c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2 | 909.4735 | 0.66 | 0.56 |
| 10 | c[Nle-Pro-D-Nal(2')-Arg-Trp-Glu]-NH2 | 937.5161 | 0.61 | 0.45 |
| 11 | c[Nle-Gln-D-Nal(2')-Arg-Trp-Glu]-NH2 | 880.4834 | 0.70 | 0.63 |
Key Structural and Functional Insights:
Impact of Nle Substitution
- Compound 6 (Nle-Nle) : The double Nle substitution slightly reduces hMC3R potency (EC50 = 0.70 nM) compared to Compound 8, likely due to increased hydrophobicity disrupting polar interactions .
- Compound 7 (Nle-Asp) : Replacing Glu with Asp lowers molecular weight but enhances hMC3R activity (EC50 = 0.61 nM). The shorter side chain of Asp may optimize receptor docking .
Role of D-Amino Acids
- Compound 8 (D-Phe) : D-Phe stabilizes a β-turn conformation, critical for MCR activation. Similar D-residue strategies are employed in opioid peptides (e.g., CTP-NH2 with D-Trp) to enhance selectivity .
- Compounds 9–11 (D-Nal) : Substituting D-Phe with D-2-naphthylalanine (D-Nal) reduces hMC5R activity (e.g., Compound 9: EC50 = 0.56 nM). The bulkier D-Nal may sterically hinder receptor binding .
Terminal Modifications
- Compound 10 (Pro substitution) : Proline introduces rigidity, lowering hMC3R/hMC5R potency (EC50 = 0.61/0.45 nM). This aligns with studies showing Pro’s tendency to disrupt α-helical motifs in MCR ligands .
- Compound 11 (Gln substitution) : Gln restores hMC3R activity (EC50 = 0.70 nM), suggesting its carboxamide group mimics Glu’s ionic interactions without introducing charge .
Research Findings and Mechanistic Implications
- Receptor Selectivity : Compound 8’s balanced hMC3R/hMC5R activity contrasts with Compound 7’s hMC5R bias (EC50 = 0.45 nM), highlighting the role of side-chain length in receptor subtype discrimination .
- Bioactivity Trends : The Arg-Trp-NH2 motif is essential for agonist activity, as truncation analogs (e.g., Arg-Phe-NH2 in ) lose efficacy. This motif likely engages a conserved binding pocket in MCRs .
- D-Amino Acid Utility: D-residues improve proteolytic stability without compromising activity, a strategy validated in opioid () and FMRFamide-related peptides () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
